molecular formula C4H7NO5 B025993 (3R)-3-hydroxy-L-aspartic acid CAS No. 7298-98-8

(3R)-3-hydroxy-L-aspartic acid

Cat. No. B025993
CAS RN: 7298-98-8
M. Wt: 149.1 g/mol
InChI Key: YYLQUHNPNCGKJQ-NHYDCYSISA-N
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Description

(3R)-3-hydroxy-L-aspartic acid, commonly known as L-erythro-3-hydroxyaspartic acid or L-erythro-3-hydroxyaspartate, is a non-proteinogenic amino acid that is found in the human brain and other mammalian tissues. It has been identified as a neurotransmitter and neuromodulator and has been the subject of extensive research in recent years.

Scientific Research Applications

Biomedical and Pharmaceutical Applications:

  • Drug Delivery Systems: (3R)-3-hydroxy-L-aspartic acid is utilized in the synthesis of novel natural hydrogels based on starch, exhibiting temperature-responsive swelling behavior, pH sensitivity, and superabsorbency properties. These hydrogels are promising candidates for drug delivery systems due to their responsive nature to environmental changes (Vakili & Rahneshin, 2013).
  • Biomedical Engineering: The acid's derivatives are employed in the synthesis of poly(ester amide)s, which are materials with potential biomedical applications. These materials, due to their hydrolytic and enzymatic degradation capabilities, can be used for drug delivery, targeting groups, and cell signaling molecules (Atkins et al., 2009).

Material Science:

  • Nanomaterials and Quantum Dots: (3R)-3-hydroxy-L-aspartic acid is involved in the synthesis of novel nanomaterials like CdS quantum dots. These materials are utilized for the qualitative identification of ions such as chromium in water samples, highlighting the potential of these materials in environmental monitoring and nanotechnology (Wang et al., 2020).

Chemical Synthesis and Industrial Applications:

  • Artificial Sweetener Precursors: The acid's derivatives are crucial in the synthesis of artificial dipeptide sweeteners like neotame and advantame. These sweeteners are extensively used in the food industry, indicating the acid's role in large-scale industrial applications related to food products (Zhang et al., 2019).
  • Polyamide Synthesis: Due to its chemical structure, poly(aspartic acid) and its derivatives find extensive applications in medicine and pharmacy, such as in drug delivery systems, controlled drug release, and as components in theranostics. It also serves as a material for creating smart hydrogels (Piątkowski et al., 2015).

properties

CAS RN

7298-98-8

Product Name

(3R)-3-hydroxy-L-aspartic acid

Molecular Formula

C4H7NO5

Molecular Weight

149.1 g/mol

IUPAC Name

(2S,3R)-2-amino-3-hydroxybutanedioic acid

InChI

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1

InChI Key

YYLQUHNPNCGKJQ-NHYDCYSISA-N

Isomeric SMILES

[C@H]([C@H](C(=O)O)O)(C(=O)O)N

SMILES

C(C(C(=O)O)O)(C(=O)O)N

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)N

Other CAS RN

7298-98-8
6532-76-9

synonyms

3-hydroxyaspartic acid
3-hydroxyaspartic acid, (erythro)-isomer
3-hydroxyaspartic acid, (erythro-D)-isomer
3-hydroxyaspartic acid, (erythro-DL)-isomer
3-hydroxyaspartic acid, (erythro-L)-isomer
3-hydroxyaspartic acid, (threo-DL)-isomer
3-hydroxyaspartic acid, (threo-L)-isomer
beta-hydroxyaspartic acid
DL-threo-3-hydroxyaspartic acid
erythro-beta-hydroxyaspartic acid
L-erythro-3-hydroxyaspartate
L-threo-beta-hydroxyaspartic acid
threo-beta-aspartate
threo-hydroxyaspartic acid
threo-THA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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